molecular formula C12H18ClN3 B1608154 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine CAS No. 40255-46-7

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine

Cat. No. B1608154
CAS RN: 40255-46-7
M. Wt: 239.74 g/mol
InChI Key: UHIQVPRCDRTUKV-UHFFFAOYSA-N
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Description

“2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine” is a chemical compound with the CAS Number: 40255-46-7 . It has a molecular weight of 239.75 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[4-(4-chlorophenyl)-1-piperazinyl]ethanamine . The InChI code is 1S/C12H18ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 .


Physical And Chemical Properties Analysis

The molecular weight of “2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine” is 239.75 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine”, focusing on unique applications:

Allergy Management

This compound is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptor, making it useful for managing allergies, hay fever, angioedema, and urticaria .

Antiallergic Drug Synthesis

It serves as a key intermediate in the synthesis of Cetirizine, an antiallergic drug, starting from commercially available 4-Chlorobenzhydryl .

Pharmacological Evaluation

New derivatives of this compound have been synthesized and evaluated for their pharmacological properties, such as N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides .

Dopamine D4 Receptor Ligand

Structural modifications on this compound have led to the development of high-affinity and selective ligands for dopamine D4 receptors, which are significant in neurological research .

Cancer Research

Compounds derived from this chemical have shown potential in cancer research, including inhibiting migration and invasion of A549 cells and increasing phosphorylation of H2AX in MCF-7 cells, comparable to established treatments .

Pharmaceutical Testing

This compound is used in pharmaceutical testing as a reference standard to ensure the quality and potency of medications .

Synthesis of Related Compounds

It is also involved in the synthesis of related compounds like 2-[4-(4-Chlorophenyl)piperazin-1-Yl]-2-Methylpropanoic Acid Ethyl Ester, which may have various applications in medicinal chemistry .

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIQVPRCDRTUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363576
Record name 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine

CAS RN

40255-46-7
Record name 4-(4-Chlorophenyl)-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40255-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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